molecular formula C6H4FIZn B6334105 4-Fluorophenylzinc iodide CAS No. 674346-88-4

4-Fluorophenylzinc iodide

Cat. No.: B6334105
CAS No.: 674346-88-4
M. Wt: 287.4 g/mol
InChI Key: VZLCVHMBADSPLB-UHFFFAOYSA-M
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Description

4-Fluorophenylzinc iodide is an organozinc reagent used in synthetic chemistry to form carbon-carbon bonds. This compound is a derivative of phenylzinc reagents and can be used as an alternative to other organometallic reagents like Grignard reagents.

Preparation Methods

4-Fluorophenylzinc iodide is typically prepared by the reaction of 4-fluoroiodobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

4-Fluorophenylzinc iodide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluorophenylzinc iodide has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology and Medicine: It can be used in the synthesis of biologically active compounds, including pharmaceuticals.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 4-fluorophenylzinc iodide exerts its effects involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

4-Fluorophenylzinc iodide can be compared with other similar compounds such as:

    4-Fluorophenylzinc bromide: Similar in structure but with a bromine atom instead of iodine.

    2-Fluorophenylzinc iodide: Similar but with the fluorine atom in a different position on the benzene ring.

    Phenylzinc iodide: Lacks the fluorine atom, making it less reactive in certain reactions.

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence and position of substituents on the benzene ring.

Properties

IUPAC Name

fluorobenzene;iodozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLCVHMBADSPLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)F.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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